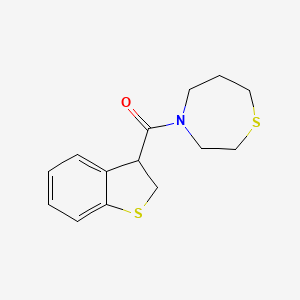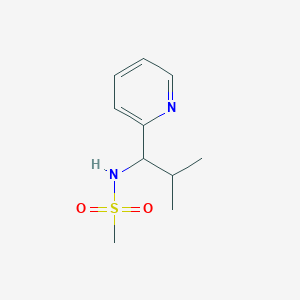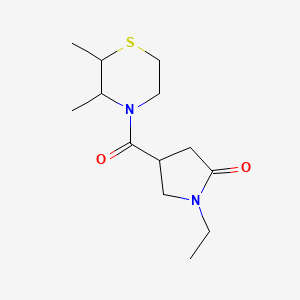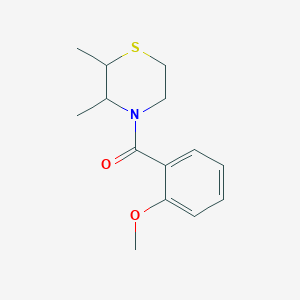
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential for use in various applications.
Mechanism of Action
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. The compound has also been found to inhibit the growth of cancer cells in vitro. However, the physiological effects of the compound in humans are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of using (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone in lab experiments is its potential to inhibit the activity of specific enzymes and receptors involved in disease. However, a limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone. These include:
1. Investigating the compound's mechanism of action and potential side effects in humans.
2. Studying the compound's potential for use in the treatment of specific diseases such as cancer and inflammation.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the compound's potential for use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. While the compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, its mechanism of action and potential side effects in humans are not yet fully understood. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone involves the reaction of 3-methoxybenzaldehyde with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
(2,3-Dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential to inhibit the activity of certain enzymes and receptors involved in various diseases.
properties
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-11(2)18-8-7-15(10)14(16)12-5-4-6-13(9-12)17-3/h4-6,9-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFQEUJAOMAAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
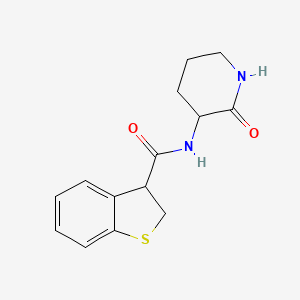
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
